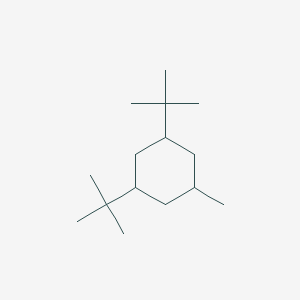
1,3-Di-tert-butyl-5-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di-tert-butyl-5-methylcyclohexane, also known as this compound, is a useful research compound. Its molecular formula is C15H30 and its molecular weight is 210.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
1,3-Di-tert-butyl-5-methylcyclohexane is characterized by:
- Molecular Formula : C15H30
- Molecular Weight : 210.4 g/mol
- Structure : The compound features two tert-butyl groups and one methyl group attached to a cyclohexane ring, which contributes to its steric bulk and hydrophobic character.
The presence of the bulky tert-butyl groups significantly influences the compound's conformational stability and reactivity, making it a valuable building block in organic synthesis .
Applications in Organic Synthesis
-
Building Block for Complex Molecules :
- The steric hindrance provided by the tert-butyl groups allows for selective reactions in organic synthesis. It can serve as a protective group for sensitive functionalities during multi-step syntheses.
- Its use in synthesizing complex organic compounds has been documented, where it aids in the formation of larger molecular architectures through reactions such as alkylation and acylation.
-
Synthesis of Pharmaceuticals :
- Compounds with similar structures have shown potential in pharmaceutical applications due to their ability to enhance solubility and bioavailability of active ingredients. Research indicates that derivatives of cyclohexane can exhibit improved pharmacokinetic properties when modified with bulky groups like tert-butyl .
Material Science Applications
-
Stabilizers in Polymers :
- This compound is utilized as an antioxidant and stabilizer in polymers. Its ability to inhibit oxidative degradation makes it suitable for use in plastics and rubber products.
- Studies have shown that incorporating such compounds into polymer matrices can significantly extend the lifespan of materials exposed to environmental stressors .
-
Additive in Coatings :
- The compound can be employed as an additive in coatings to enhance resistance against UV radiation and thermal degradation. This application is particularly relevant in outdoor environments where materials are subjected to harsh conditions.
Case Study 1: Antioxidant Properties
Research conducted on phenolic antioxidants has demonstrated that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have highlighted the effectiveness of tert-butyl phenolic antioxidants in reducing oxidative stress in various biological systems . These findings suggest potential therapeutic applications for compounds with similar structures.
Case Study 2: Polymer Stabilization
In a study focusing on the stabilization of polyolefins, researchers found that incorporating bulky alkyl groups like those present in this compound resulted in enhanced thermal stability and reduced degradation rates under UV exposure. This application underscores the importance of structural design in developing effective stabilizers for commercial products .
Propriétés
Numéro CAS |
115793-80-1 |
|---|---|
Formule moléculaire |
C15H30 |
Poids moléculaire |
210.4 g/mol |
Nom IUPAC |
1,3-ditert-butyl-5-methylcyclohexane |
InChI |
InChI=1S/C15H30/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7/h11-13H,8-10H2,1-7H3 |
Clé InChI |
FOENJJLISVGOQR-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)C(C)(C)C)C(C)(C)C |
SMILES canonique |
CC1CC(CC(C1)C(C)(C)C)C(C)(C)C |
Synonymes |
1,3-di-tert-butyl-5-methylcyclohexane TBMCH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















